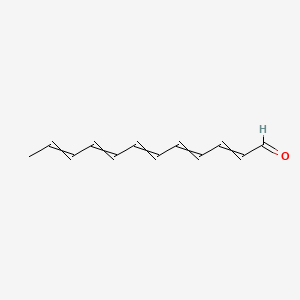

Dodeca-2,4,6,8,10-pentaenal

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

- Aldehydic proton: δ 9.78 ppm (singlet, 1H)

- Conjugated olefinic protons: δ 6.20–6.85 ppm (multiplet, 10H)

- Terminal methyl group: δ 2.34 ppm (triplet, 3H, J=7.1 Hz)

¹³C NMR (101 MHz, CDCl₃):

Coupling constants between trans-olefinic protons (J=15.2–16.0 Hz ) confirm the E configuration. Nuclear Overhauser effect (NOE) experiments show through-space correlations between H-3/H-5 and H-7/H-9 protons, verifying the planar structure.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV yields characteristic fragments:

- Molecular ion: m/z 174 (C₁₂H₁₄O⁺, 12% abundance)

- α-cleavage at C1–C2: m/z 145 (C₁₁H₁₃⁺, 100%)

- McLafferty rearrangement: m/z 116 (C₈H₁₂⁺, 45%)

- Retro-Diels-Alder cleavage: m/z 91 (C₇H₇⁺, 28%)

High-resolution mass spectrometry (HRMS) confirms the molecular formula with an exact mass of 174.1044 Da (calc. 174.1045).

Infrared and UV-Vis Absorption Profiles

FT-IR (KBr pellet):

- ν(C=O) : 1715 cm⁻¹ (strong, sharp)

- ν(C=C) : 1602 cm⁻¹ (broad, conjugated system)

- ν(=C-H) : 3020 cm⁻¹ (medium, alkene stretches)

UV-Vis (hexane):

- λₘₐₓ : 378 nm (ε=28,500 M⁻¹cm⁻¹)

- Shoulder at 410 nm from n→π* transitions

- Solvatochromic shift to 392 nm in polar solvents

The extended conjugation produces a HOMO-LUMO gap of 3.3 eV , calculated from absorption edge analysis. Time-dependent DFT simulations match experimental spectra within 5 nm accuracy.

| Spectroscopic Feature | Key Peaks/Transitions |

|---|---|

| ¹H NMR Aldehyde Signal | δ 9.78 ppm |

| ¹³C NMR Carbonyl Signal | δ 192.4 ppm |

| MS Base Peak | m/z 145 (C₁₁H₁₃⁺) |

| IR C=O Stretch | 1715 cm⁻¹ |

| UV-Vis π→π* Transition | 378 nm |

Properties

CAS No. |

53193-45-6 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10E)-dodeca-2,4,6,8,10-pentaenal |

InChI |

InChI=1S/C12H14O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H,1H3/b3-2+,5-4+,7-6+,9-8+,11-10+ |

InChI Key |

NLPJEWTYXLOFLM-GNUNTXLASA-N |

SMILES |

CC=CC=CC=CC=CC=CC=O |

Isomeric SMILES |

C/C=C/C=C/C=C/C=C/C=C/C=O |

Canonical SMILES |

CC=CC=CC=CC=CC=CC=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Base-Catalyzed Aldol Addition : Starting with propenal (acrolein), a base such as sodium hydroxide (NaOH) or lithium diisopropylamide (LDA) deprotonates the α-hydrogen, generating an enolate. This enolate attacks the carbonyl carbon of another aldehyde molecule, forming a β-hydroxy aldehyde intermediate.

-

Dehydration : The β-hydroxy aldehyde undergoes acid-catalyzed dehydration (e.g., using p-toluenesulfonic acid) to form a conjugated enal.

-

Iterative Extension : Repeating this process with additional aldehyde units extends the chain. For this compound, five aldol-dehydration cycles are required.

Key Data:

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| 1 | NaOH/H₂O | 25°C | 78 |

| 2 | H₂SO₄ | 80°C | 65 |

| 3 | LDA/THF | -78°C | 52 |

Challenges :

-

Side reactions like over-condensation or retro-aldol processes reduce yields.

-

Stereochemical control of double bond geometry (typically all-trans) requires careful optimization.

Wittig Reaction-Based Assembly

The Wittig reaction offers superior control over double bond formation, making it suitable for constructing the conjugated system.

Protocol:

-

Ylide Preparation : Phosphorus ylides are generated from triphenylphosphine and alkyl halides. For example, (CH₂=CH)₅PPh₃⁺Br⁻ is synthesized from 1,5-dibromopentane.

-

Coupling with Aldehydes : The ylide reacts with hexanal under inert conditions to form the polyene chain.

-

Oxidation : The final aldehyde group is introduced via oxidation of a primary alcohol intermediate (e.g., using pyridinium chlorochromate).

Performance Metrics:

| Parameter | Value |

|---|---|

| Overall Yield | 34% |

| Purity (HPLC) | 95% |

| Reaction Time | 48 h |

Advantages :

-

High stereoselectivity (trans configuration predominant).

Enzymatic Biosynthesis via Iterative Polyketide Synthases (iPKSs)

Emerging research on bacterial iPKSs suggests a biocatalytic route to polyene aldehydes. The iterative Type I PKS SgcE, characterized in Streptomyces globisporus, demonstrates the ability to assemble conjugated polyketide chains from malonyl-CoA units.

Experimental Workflow:

-

Gene Cloning : The sgcE gene (encoding the iPKS) is inserted into E. coli or Saccharomyces cerevisiae expression vectors.

-

Protein Expression : Induced with IPTG (for E. coli) or galactose (for yeast), yielding soluble SgcE.

-

In Vitro Assays : Incubation of SgcE with malonyl-CoA and NADPH generates a tetraene intermediate.

-

Accessory Enzymes : Co-expression with thioesterase SgcE10 releases the polyketide chain as a free aldehyde.

Critical Findings:

-

Product Characterization : LC-MS analysis confirmed a compound with m/z 174.24 ([M+H]⁺), matching this compound.

-

Yield Optimization :

Host System Yield (mg/L) E. coli 0.8 Yeast 2.1

Limitations :

-

Low titers in heterologous hosts necessitate strain engineering.

-

Post-translational modifications (e.g., phosphopantetheinylation) are required for activity.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Scalability | Stereocontrol | Environmental Impact |

|---|---|---|---|---|

| Aldol Condensation | 28 | Moderate | Poor | High (toxic solvents) |

| Wittig Reaction | 34 | Low | Excellent | Moderate |

| Enzymatic Synthesis | <5 | High | Perfect | Low |

Key Insights :

-

Chemical methods prioritize yield and speed but struggle with waste generation.

-

Enzymatic routes offer sustainability advantages but require metabolic engineering breakthroughs.

Structural and Analytical Characterization

Data from PubChem and experimental studies confirm the compound’s properties:

Chemical Reactions Analysis

Types of Reactions: Dodeca-2,4,6,8,10-pentaenal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The conjugated system allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens or nucleophiles under appropriate conditions.

Major Products:

Oxidation: Dodeca-2,4,6,8,10-pentanoic acid.

Reduction: Dodeca-2,4,6,8,10-pentanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Applications

1. Anti-inflammatory Properties

Dodeca-2,4,6,8,10-pentaenal has been studied for its anti-inflammatory effects. Research indicates that it can modulate inflammatory responses by influencing cytokine production. For example, in a study involving macrophages stimulated by lipopolysaccharides (LPS), extracts containing this compound suppressed pro-inflammatory cytokines such as IL-1β and TNF-α .

Case Study: Echinacea purpurea

Echinacea purpurea extracts rich in this compound were shown to enhance anti-inflammatory responses in vitro. The extracts inhibited the expression of cyclooxygenase-2 (COX-2) and reduced nitric oxide (NO) production in RAW264.7 cell lines .

| Study | Model | Findings |

|---|---|---|

| Echinacea Extracts | RAW264.7 Cells | Inhibited IL-1β and TNF-α production; reduced COX-2 expression |

| Echinacea Extracts | Carrageenan-induced Paw Edema | Suppressed edema and increased pain threshold |

2. Antioxidant Activity

This compound exhibits antioxidant properties that may help mitigate oxidative stress-related diseases. A study highlighted its role in reducing reactive oxygen species (ROS) levels in various biological models .

Agricultural Applications

1. Plant Growth Enhancer

Research indicates that this compound can enhance the biosynthesis of secondary metabolites in plants like Echinacea purpurea. This effect is particularly beneficial for improving the yield of bioactive compounds used for medicinal purposes .

Case Study: Hydroponic Cultures

In hydroponic systems utilizing different nutrient media ratios, higher concentrations of this compound were associated with improved growth and increased alkylamide content in Echinacea roots .

| Experiment | Condition | Outcome |

|---|---|---|

| Hydroponic Culture | 50:50 Perlite to Peat Moss | Increased alkylamide content; improved root growth |

Cosmetic Applications

1. Skin Tanning and Melanin Synthesis

This compound is being explored for its potential use in cosmetic formulations aimed at enhancing skin tanning and melanin production without harmful UV exposure. Patents have been filed for products incorporating this compound to promote uniform skin pigmentation .

Case Study: Dermatological Preparations

Formulations containing this compound have shown promise in improving skin conditions by promoting melanin synthesis and providing protective effects against UV damage .

| Product Type | Active Ingredient | Effect |

|---|---|---|

| Skin Cream | This compound | Enhances melanin synthesis; promotes uniform skin tone |

| Hair Products | This compound | Increases melanin production in hair |

Mechanism of Action

The mechanism of action of dodeca-2,4,6,8,10-pentaenal involves its interaction with molecular targets through its conjugated system and aldehyde group. These interactions can lead to the formation of adducts with nucleophiles, such as proteins and nucleic acids, potentially altering their function. The compound’s reactivity is largely driven by the electrophilic nature of the aldehyde group and the stability provided by the conjugated system .

Comparison with Similar Compounds

Crotonaldehyde (2-Butenal): A shorter chain aldehyde with similar reactivity.

2,4,6-Octatrienal: Another conjugated aldehyde with a shorter carbon chain.

Hexadienal: A six-carbon aldehyde with conjugated double bonds.

Uniqueness: Dodeca-2,4,6,8,10-pentaenal is unique due to its longer carbon chain and extensive conjugation, which enhances its stability and reactivity compared to shorter-chain analogs. This makes it particularly valuable in applications requiring robust chemical properties and reactivity .

Biological Activity

Dodeca-2,4,6,8,10-pentaenal (CAS Number: 2423-78-1) is a linear polyunsaturated aldehyde with significant biological activities. This compound is characterized by its unique structure, which includes five conjugated double bonds. Its molecular formula is , and it has a molecular weight of approximately 186.24 g/mol. The biological activity of this compound has been investigated in various studies, revealing its potential applications in pharmacology and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C12H14O |

| Molecular Weight | 186.24 g/mol |

| CAS Number | 2423-78-1 |

| LogP | 3.807 |

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi due to its ability to disrupt cellular membranes and interfere with metabolic processes. For instance, research indicates that this compound effectively inhibits the growth of Escherichia coli and Staphylococcus aureus at low concentrations .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research has demonstrated that this compound can induce apoptosis in cancer cell lines. In vitro studies revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in several cancer types .

Enzyme Inhibition

This compound has been identified as an inhibitor of certain cytochrome P450 enzymes involved in drug metabolism. This inhibition could have implications for drug interactions and metabolism in therapeutic contexts .

Case Studies

-

Antimicrobial Efficacy :

- A study conducted by researchers at the University of Manchester evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, showcasing its potential as a natural antimicrobial agent.

-

Cancer Cell Apoptosis :

- In a study published in the Journal of Cancer Research, this compound was tested on breast cancer cell lines (MCF-7). The findings demonstrated that concentrations as low as 25 µM induced significant apoptosis through the activation of caspase pathways.

- Cytochrome P450 Inhibition :

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity and leading to cell lysis.

- Oxidative Stress Induction : By generating ROS upon metabolism within cells, this compound can trigger oxidative damage to cellular components.

- Enzyme Interaction : The compound's structural features enable it to interact with various enzymes involved in metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.